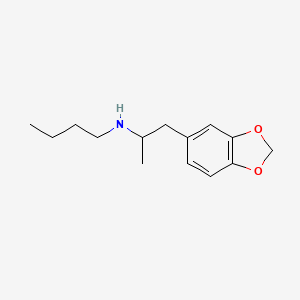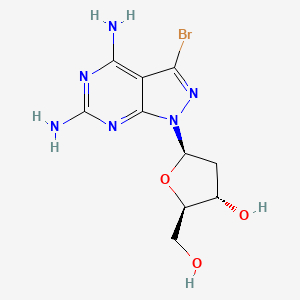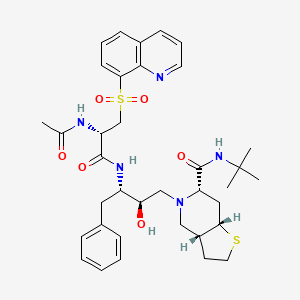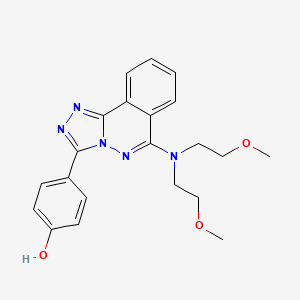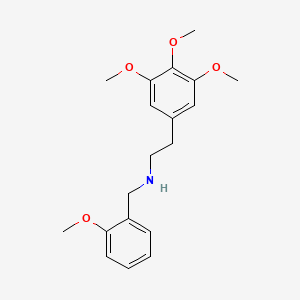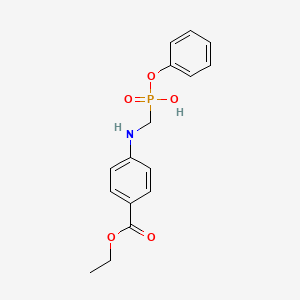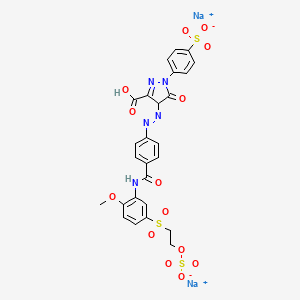
1-(3-Diethylaminopropylamino)-4,5-dimethyl-8-hydroxy-5H-pyrido(4,3-b)indole dimaleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Diethylaminopropylamino)-4,5-dimethyl-8-hydroxy-5H-pyrido(4,3-b)indole dimaleate is a complex organic compound with significant applications in various scientific fields
Vorbereitungsmethoden
The synthesis of 1-(3-Diethylaminopropylamino)-4,5-dimethyl-8-hydroxy-5H-pyrido(4,3-b)indole dimaleate involves multiple steps, including the formation of the pyridoindole core and subsequent functionalization. The synthetic route typically includes:
Formation of the Pyridoindole Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of the diethylaminopropylamino group and dimethyl groups through specific reactions.
Dimaleate Formation: The final step involves the reaction with maleic acid to form the dimaleate salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as continuous flow synthesis and automated reactors.
Analyse Chemischer Reaktionen
1-(3-Diethylaminopropylamino)-4,5-dimethyl-8-hydroxy-5H-pyrido(4,3-b)indole dimaleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3-Diethylaminopropylamino)-4,5-dimethyl-8-hydroxy-5H-pyrido(4,3-b)indole dimaleate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-Diethylaminopropylamino)-4,5-dimethyl-8-hydroxy-5H-pyrido(4,3-b)indole dimaleate involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-(3-Diethylaminopropylamino)-4,5-dimethyl-8-hydroxy-5H-pyrido(4,3-b)indole dimaleate can be compared with similar compounds such as:
1-(3-Diethylaminopropylamino)-4-methyl-5H-pyrido(4,3-b)indole dimaleate: Similar structure but with different functional groups.
N,N-diethyl-N’-(4-methyl-5H-pyrido[4,3-b]indol-1-yl)propane-1,3-diamine di[(2E)-but-2-enedioate]: Another related compound with variations in the side chains.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
111491-26-0 |
|---|---|
Molekularformel |
C28H36N4O9 |
Molekulargewicht |
572.6 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;1-[3-(diethylamino)propylamino]-4,5-dimethylpyrido[4,3-b]indol-8-ol |
InChI |
InChI=1S/C20H28N4O.2C4H4O4/c1-5-24(6-2)11-7-10-21-20-18-16-12-15(25)8-9-17(16)23(4)19(18)14(3)13-22-20;2*5-3(6)1-2-4(7)8/h8-9,12-13,25H,5-7,10-11H2,1-4H3,(H,21,22);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI-Schlüssel |
PVUYMXNYANFOKW-LVEZLNDCSA-N |
Isomerische SMILES |
CCN(CCCNC1=NC=C(C2=C1C3=C(N2C)C=CC(=C3)O)C)CC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CCN(CC)CCCNC1=NC=C(C2=C1C3=C(N2C)C=CC(=C3)O)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



